molecular formula C19H22N2O3 B4740769 N-benzyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-methylpropanamide

N-benzyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-methylpropanamide

Cat. No.: B4740769
M. Wt: 326.4 g/mol
InChI Key: SQVMOOZITFTLDE-UHFFFAOYSA-N
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Description

N-benzyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-methylpropanamide is a complex organic compound with a unique structure that includes a benzyl group, a dioxo-tetrahydroisoindole ring, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-methylpropanamide typically involves multiple steps, starting with the preparation of the dioxo-tetrahydroisoindole ring. This can be achieved through a cyclization reaction of an appropriate precursor. The benzyl group is then introduced via a nucleophilic substitution reaction, and the final step involves the formation of the methylpropanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-benzyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide
  • N-(3,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide

Uniqueness

N-benzyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-methylpropanamide is unique due to its specific combination of functional groups and its structural configuration. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-benzyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-20(13-14-7-3-2-4-8-14)17(22)11-12-21-18(23)15-9-5-6-10-16(15)19(21)24/h2-8,15-16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVMOOZITFTLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCN2C(=O)C3CC=CCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-methylpropanamide
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N-benzyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-methylpropanamide
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N-benzyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-methylpropanamide
Reactant of Route 4
N-benzyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-methylpropanamide
Reactant of Route 5
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N-benzyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-methylpropanamide
Reactant of Route 6
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N-benzyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-methylpropanamide

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